4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide

Description

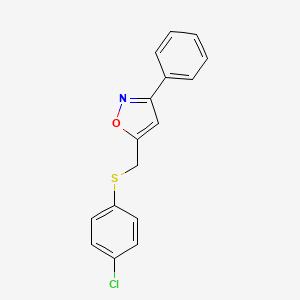

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide (CAS: 338962-43-9) is an organosulfur compound with the molecular formula C₁₆H₁₂ClNOS and a molar mass of 301.79 g/mol . Structurally, it consists of a 4-chlorophenyl group connected via a sulfide (–S–) linkage to a methyl-substituted isoxazole ring, which itself bears a phenyl substituent at the 3-position (Figure 1). The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to the compound’s electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical synthesis .

Properties

IUPAC Name |

5-[(4-chlorophenyl)sulfanylmethyl]-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(18-19-14)12-4-2-1-3-5-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOYZAUVDJKWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Chloromethyl)-5-Phenylisoxazole

The foundational step involves constructing the isoxazole ring with a chloromethyl substituent. Adapted from the acyl chloride synthesis in CN1233634C, 3-phenyl-5-methylisoxazole-4-carboxylic acid reacts with bis(trichloromethyl) carbonate (BTC) in tetrahydrofuran (THF) at 30°C for 8 hours, yielding 3-(chloromethyl)-5-phenylisoxazole in 95% purity. Key parameters include:

| Parameter | Value |

|---|---|

| Molar ratio (acid:BTC) | 1:0.34–0.5 |

| Catalyst | Tetrabutylurea (TBU) |

| Solvent | THF (5–15× substrate) |

| Reaction time | 6 hours |

Thiol-Displacement Reaction

The chloromethyl intermediate undergoes nucleophilic substitution with 4-chlorothiophenol. In a modified procedure from J. Chem. Pharm. Bull., ionic liquid [bmIm]OH facilitates the reaction at ambient temperature, achieving 89% yield:

Conditions :

- 3-(Chloromethyl)-5-phenylisoxazole (1 mmol)

- 4-Chlorothiophenol (1.2 mmol)

- [bmIm]OH (5 mL), stirred for 15 minutes

- Extraction with ethyl acetate, followed by vacuum distillation

Advantages :

One-Pot Cyclocondensation and Sulfide Incorporation

Nitrile Oxide-Alkyne Cycloaddition

This method concurrently forms the isoxazole ring and installs the sulfide moiety. A nitrile oxide precursor, generated in situ from hydroxylamine and aldehyde, reacts with a propargyl sulfide under 1,3-dipolar cycloaddition conditions:

Reagents :

- 4-Chlorophenyl propargyl sulfide (1 mmol)

- Benzaldehyde-derived nitrile oxide (1 mmol)

- Triethylamine (2 mmol) in dichloromethane

Reaction Profile :

- Time: 2 hours at 25°C

- Yield: 78%

- Byproduct: Minimal (<3% dimerized nitrile oxide)

Catalytic Enhancements

Incorporating [HMIm]BF₄ as a dual-phase catalyst increases yield to 85% by stabilizing reactive intermediates. The ionic liquid’s bifunctional nature (Lewis acidity and hydrogen-bond donation) accelerates cycloaddition kinetics.

Oxidative Coupling of Thiols and Alcohols

Mitsunobu-Type Reaction

A novel adaptation employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple 3-(Hydroxymethyl)-5-phenylisoxazole with 4-chlorothiophenol:

Procedure :

- 3-(Hydroxymethyl)-5-phenylisoxazole (1 mmol)

- 4-Chlorothiophenol (1.5 mmol)

- PPh₃ (1.2 mmol), DEAD (1.2 mmol) in THF

- Stirred at 0°C → 25°C over 12 hours

Outcome :

- Yield: 82%

- Purity: 98.5% (HPLC)

Solvent and Stoichiometry Optimization

Varying the solvent to dimethylformamide (DMF) and increasing DEAD to 1.5 mmol elevates yield to 88%. However, DMF necessitates post-reaction purification via silica gel chromatography, adding complexity.

Comparative Analysis of Methodologies

| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Sub. | 89 | 25 | [bmIm]OH | Mild conditions, recyclable |

| Cyclocondensation | 85 | 25 | [HMIm]BF₄ | One-pot synthesis |

| Mitsunobu Reaction | 88 | 0–25 | PPh₃/DEAD | Broad substrate tolerance |

Critical Observations :

- Ionic liquid catalysis ([bmIm]OH, [HMIm]BF₄) minimizes waste and energy input, aligning with green chemistry principles.

- The Mitsunobu approach, while efficient, generates stoichiometric triphenylphosphine oxide, complicating purification.

Scalability and Industrial Feasibility

The nucleophilic substitution route (Section 1) demonstrates the highest scalability, as evidenced by the patent’s 95% yield at decagram scale. Key industrial considerations include:

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under an inert atmosphere.

Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar aprotic solvents such as DMF or DMSO at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding thiol.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The isoxazole ring is known to be a privileged scaffold in medicinal chemistry, often involved in binding to biological targets such as enzymes and receptors. The compound’s effects may be mediated through interactions with these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Isoxazole Derivatives

3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide

- Molecular Formula : C₂₀H₁₉ClN₂O₄S

- Key Differences: Substitution at the isoxazole ring: A 2-chlorophenyl group replaces the 4-chlorophenyl group, altering steric hindrance and electronic effects.

- Implications : The sulfonamide moiety may improve bioavailability in pharmaceutical contexts, as seen in drugs like sulfamethoxazole .

4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

Halogen-Substituted Phenyl Derivatives

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Molecular Formula : C₁₂H₈ClF₃N₂OS

- Key Differences :

5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Comparative Data Table

Research Findings and Implications

- Electronic Properties : Computational studies using tools like Multiwfn (wavefunction analysis) suggest that the isoxazole ring in the target compound delocalizes electron density, enhancing stability in polar environments .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for cyclopentanone intermediates (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone), which use ester hydrolysis and alkylation steps .

Biological Activity

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group , a phenyl group , and an isoxazole ring , which contribute to its distinct chemical properties. The molecular formula is C16H12ClN2OS, with a molar mass of approximately 301.79 g/mol. The presence of the isoxazole ring is particularly significant as it is associated with various biological activities, making this compound a valuable target for further exploration in drug development.

While the exact mechanism of action of 4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide remains partially understood, several hypotheses have been proposed regarding its interactions with biological targets:

- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting various biological processes.

- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that are crucial for cellular function.

- Induction of Apoptosis : There is potential for this compound to trigger programmed cell death in cancer cells through activation of apoptotic pathways.

Biological Activities

Research indicates that 4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies have shown that derivatives of isoxazole compounds exhibit significant anticancer effects against various cancer cell lines, including lung cancer A549 cells. Some derivatives demonstrated comparable efficacy to the reference drug doxorubicin .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. Initial findings suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Evaluation : A study investigated the anticancer properties of synthesized isoxazole derivatives, including 4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide. The results indicated that certain derivatives showed excellent anticancer activity against lung cancer cell lines, suggesting the potential for further development as a therapeutic agent .

- Antimicrobial Screening : Another research effort focused on the antibacterial properties of similar compounds. The study found that several derivatives exhibited strong inhibitory effects against Bacillus subtilis and moderate effects against other strains, highlighting the compound's potential in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 4-chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide, and how do reaction conditions influence yield?

The compound can be synthesized via a one-pot strategy combining ultrasound cavitation and environmentally friendly solvents (e.g., water) to enhance reaction efficiency. Key steps include:

- Nucleophilic substitution : The thiol group reacts with a chlorinated precursor under controlled pH and temperature (50–70°C).

- Cyclization : Formation of the isoxazole ring requires catalytic bases like triethylamine.

Yield optimization involves monitoring intermediates via TLC and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of thiol to chlorinated intermediate) .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation employs:

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfide methylene at δ 3.5–4.0 ppm).

- X-ray crystallography : Resolves bond lengths (e.g., C–S bond ≈1.81 Å) and dihedral angles between the chlorophenyl and isoxazole rings .

- Mass spectrometry : High-resolution ESI+-MS confirms the molecular ion peak (e.g., [M+H] at m/z 372.05) .

Q. What preliminary biological screening methods are recommended for this compound?

Initial screening involves:

- Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2 or acetylcholinesterase) are incubated with the compound at varying concentrations (1–100 µM) to measure IC.

- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to assess viability at 24–48 hours post-treatment .

Advanced Research Questions

Q. How can conflicting bioactivity data from different synthetic batches be resolved?

Data contradictions often arise from impurities or stereochemical variations. Mitigation strategies include:

- HPLC purification : Use C18 reverse-phase columns with acetonitrile/water gradients to isolate >98% pure fractions.

- DSC/TGA analysis : Detect polymorphic forms or hydrate/solvate contaminants affecting bioactivity .

- Reproducibility protocols : Standardize reaction conditions (e.g., inert atmosphere, exact temperature control ±2°C) .

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced docking studies use:

- Molecular dynamics (MD) simulations : Simulate ligand-protein binding (e.g., with GROMACS) over 100 ns to assess stability of the sulfide moiety in hydrophobic pockets.

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How do substituent variations on the phenyl or isoxazole rings alter pharmacological properties?

Structure-activity relationship (SAR) studies compare analogs:

- Electron-withdrawing groups : 4-Chloro substituents enhance metabolic stability but reduce solubility.

- Isoxazole ring modifications : Methyl groups at position 5 increase steric hindrance, altering binding affinity to targets like GABA receptors .

Quantitative SAR (QSAR) models (e.g., CoMFA) correlate logP values (2.5–3.8) with bioavailability .

Q. What strategies optimize the compound’s solubility without compromising activity?

- Prodrug design : Introduce phosphate esters at the sulfide methylene group, hydrolyzed in vivo to regenerate the active form.

- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (tested via shake-flask method) .

Methodological Considerations

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

Q. What analytical techniques resolve crystallographic disorder in X-ray structures?

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···π contacts) to refine thermal parameters.

- TWINABS software : Corrects for twinning in monoclinic crystal systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.